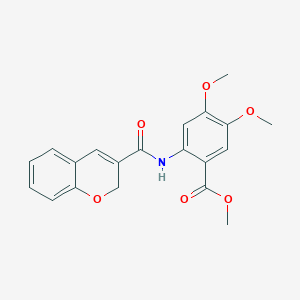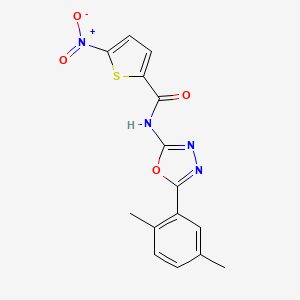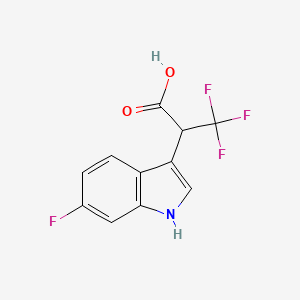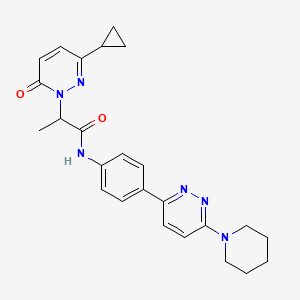
methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate” is a complex organic compound. It contains a chromene core, which is a common structure in many natural products and pharmaceuticals . The compound also has a carbonylamino group attached to the chromene, a methoxy group at the 4 and 5 positions, and a benzoate group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene core, with the carbonylamino, methoxy, and benzoate groups providing additional complexity. The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, coumarin derivatives are known to participate in a variety of chemical reactions. These can include reactions at the carbonyl group, as well as reactions involving the aromatic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the chromene core, along with the carbonylamino, methoxy, and benzoate groups, would likely result in a compound with significant aromatic character .科学的研究の応用
Synthesis of Functionalized Chromenes
Research has demonstrated effective methodologies for synthesizing functionalized 2H-chromene derivatives. One study outlined a one-pot synthesis approach for creating these compounds through a three-component reaction that involves the use of triphenylphosphine as a mediator. This process highlights the versatility of 2H-chromene derivatives in organic synthesis and their potential application in developing pharmaceuticals and natural products (Bayat et al., 2010).
Microwave-Assisted Cyclization
Another study utilized microwave irradiation to achieve cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, yielding 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method provides a rapid and efficient way to synthesize chromene derivatives, potentially useful in drug discovery and materials science (Dao et al., 2018).
Catalysis Involving Chromene Derivatives
In the context of catalysis, one study described the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines using CO2 as the carbon source. This research demonstrates the potential of chromene derivatives in sustainable chemistry, highlighting their role in carbon capture and utilization strategies (Das et al., 2016).
Natural Product Isolation
Chromene derivatives have also been identified in natural products. For instance, research on Piper aduncum led to the isolation of methyl 2,2-dimethyl-2H-1-chromene-6-carboxylate among other compounds, underscoring the occurrence of chromene structures in nature and their potential biological activities (Baldoqui et al., 1999).
Advanced Materials Development
Research into the synthesis and application of chromene derivatives extends into materials science. For example, a study on the synthesis of pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions highlights the potential of chromene-based compounds in the development of new materials and catalysts (Budzisz et al., 2004).
将来の方向性
特性
IUPAC Name |
methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-24-17-9-14(20(23)26-3)15(10-18(17)25-2)21-19(22)13-8-12-6-4-5-7-16(12)27-11-13/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKBSESHENKWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)


![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)

![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2733942.png)
![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)
